molecular formula C32H34N6O8S2 B2425090 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 393815-19-5

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2425090
CAS No.: 393815-19-5
M. Wt: 694.78
InChI Key: QTCXLABIYKISRU-UHFFFAOYSA-N
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Description

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the triazole and benzyl groups. The final steps involve the addition of the nitrobenzoyl and diethyl ester groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyl and triazole groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional carbonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable for developing new materials and catalysts.

Biology

In biological research, this compound may be explored for its potential as a drug candidate. The presence of the triazole ring and nitrobenzoyl group suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound’s potential as an antimicrobial or anticancer agent could be investigated. Its structural complexity allows for interactions with various biological pathways, potentially leading to the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and nitrobenzoyl group are likely to play key roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-methyl-3-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structural complexity sets it apart from simpler analogs, providing opportunities for unique interactions with molecular targets.

Properties

IUPAC Name

diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N6O8S2/c1-6-45-30(41)25-19(4)26(31(42)46-7-2)48-29(25)34-27(39)20(5)47-32-36-35-24(37(32)17-21-11-9-8-10-12-21)16-33-28(40)22-14-13-18(3)23(15-22)38(43)44/h8-15,20H,6-7,16-17H2,1-5H3,(H,33,40)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTCXLABIYKISRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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